

# Navigating the Discontinuation of Lesogaberan for GERD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The development of **Lesogaberan** (AZD3355) for Gastroesophageal Reflux Disease (GERD) presented a promising new therapeutic avenue. As a selective GABA-B receptor agonist, it aimed to address a key mechanism in GERD pathophysiology: transient lower esophageal sphincter relaxations (TLESRs).[1][2][3] However, despite promising preclinical and early clinical data, its development was ultimately halted. This technical support center provides a detailed examination of the factors leading to this decision, offering valuable insights for researchers working on similar therapeutic targets.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Lesogaberan** development for GERD?

A1: The primary reason for halting the development of **Lesogaberan** was the lack of clinically meaningful efficacy in Phase IIb clinical trials.[4][5] While the drug demonstrated some physiological effects consistent with its mechanism of action, these did not translate into a significant improvement in GERD symptoms for the target patient population—individuals with persistent symptoms despite proton pump inhibitor (PPI) therapy.

Q2: How did the clinical trial results for **Lesogaberan** compare to placebo?



A2: In a key Phase IIb study, **Lesogaberan**, when added to PPI therapy, showed only a marginal benefit over placebo. At the highest tested dose (240 mg twice daily), the response rate was 26.2%, compared to 17.9% for placebo. This small absolute increase was not considered sufficient to justify further development.

Q3: What were the key adverse events observed during **Lesogaberan** clinical trials?

A3: While generally considered well-tolerated, some adverse events were reported. Notably, paresthesia (a sensation of tingling or numbness) was observed, with its occurrence potentially linked to the rate of drug administration. Additionally, reversible elevations in alanine transaminase (ALT) levels were noted in a small percentage of patients.

Q4: What was the intended mechanism of action for Lesogaberan in treating GERD?

A4: **Lesogaberan** is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor. Its therapeutic rationale for GERD was based on the ability of GABA-B receptor activation to inhibit TLESRs, a primary cause of reflux, and to increase the resting pressure of the lower esophageal sphincter (LES).

# Troubleshooting Unanticipated Experimental Results

Scenario 1: In-vitro assays show high potency, but in-vivo efficacy is lower than expected.

- Possible Cause: Lesogaberan's in-vivo efficacy may be influenced by factors not present in isolated cell systems, such as drug metabolism, distribution, and target engagement in a complex physiological environment. The drug was noted to have a terminal half-life of 11 to 13 hours and was primarily cleared renally after metabolism.
- Troubleshooting Steps:
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of Lesogaberan with physiological markers of target engagement (e.g., changes in LES pressure).
  - Bioavailability Assessment: Ensure the formulation and route of administration achieve adequate bioavailability. Lesogaberan was found to be rapidly and extensively absorbed



orally.

 Off-Target Effects: Investigate potential off-target effects that could counteract the desired therapeutic action.

Scenario 2: Observing a high incidence of paresthesia in preclinical animal models.

- Possible Cause: The rate of drug absorption and peak plasma concentration may be contributing to this adverse effect.
- Troubleshooting Steps:
  - Formulation Modification: Experiment with modified-release formulations to slow the rate of absorption and reduce Cmax.
  - Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals to maintain therapeutic levels while avoiding high peaks in plasma concentration.
  - Route of Administration: Explore alternative routes of administration that may offer a more favorable pharmacokinetic profile.

### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **Lesogaberan**.

Table 1: Preclinical Potency and Selectivity

Parameter	Value	Species/System
EC50	8 nM	Human GABAB1a/2 transfected CHO cells
IC50	2 nM	GABA binding displacement in rat brain membranes
Selectivity	>600x	For GABAB over other receptors



Table 2: Clinical Efficacy in GERD Patients (Phase IIb Add-on to PPI)

Treatment Group (twice daily)	Responder Rate (%)	p-value vs. Placebo (one- sided)
Placebo	17.9	-
Lesogaberan 60 mg	20.9	Not Significant
Lesogaberan 120 mg	25.6	Not Significant
Lesogaberan 180 mg	23.5	Not Significant
Lesogaberan 240 mg	26.2	< 0.1

Table 3: Physiological Effects in GERD Patients

Parameter	Effect of Lesogaberan (65mg BID) vs. Placebo
Transient Lower Esophageal Sphincter Relaxations (TLESRs)	25% reduction
Lower Esophageal Sphincter (LES) Pressure	28% increase
Reflux Episodes (post-prandial)	47% reduction

# **Experimental Protocols**

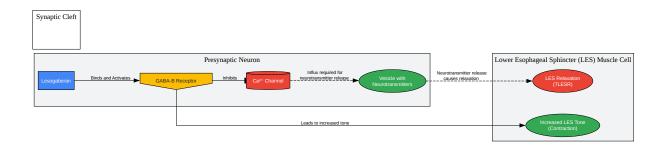
- 1. Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs) and LES Pressure
- Objective: To assess the pharmacodynamic effect of Lesogaberan on esophageal motor function.
- Methodology:
  - Patient Preparation: Patients fast overnight. A high-resolution manometry (HRM) catheter is placed transnasally, with sensors positioned across the esophagogastric junction.



- Baseline Recording: A baseline recording of LES pressure and esophageal motility is obtained for a standardized period.
- Drug Administration: A single dose of Lesogaberan or placebo is administered.
- Standardized Meal: A standardized meal is given to provoke TLESRs.
- Post-Dose Recording: Manometric recordings are continued for a defined postprandial period (e.g., 3 hours).
- Data Analysis: TLESRs are identified based on established criteria (e.g., rapid drop in LES pressure to <2 mmHg, duration >1 second, not triggered by a swallow). Mean LES pressure is calculated.
- 2. Ambulatory Impedance-pH Monitoring
- Objective: To quantify the number and nature of reflux episodes over a 24-hour period.
- · Methodology:
  - Catheter Placement: A combined impedance-pH monitoring catheter is placed transnasally, with the pH electrode positioned 5 cm above the manometrically located LES.
  - 24-Hour Recording: Patients go about their daily activities while the device records esophageal pH and impedance changes.
  - Data Analysis: Reflux events are identified by a drop in impedance, and are classified as acid, weakly acidic, or non-acid based on the concurrent pH readings. The total number of reflux episodes and the esophageal acid exposure time are calculated.

### **Visualizations**

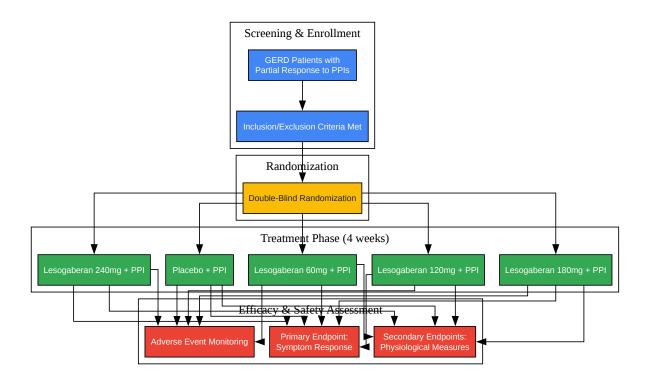




Click to download full resolution via product page

Caption: Lesogaberan's mechanism of action on the lower esophageal sphincter.

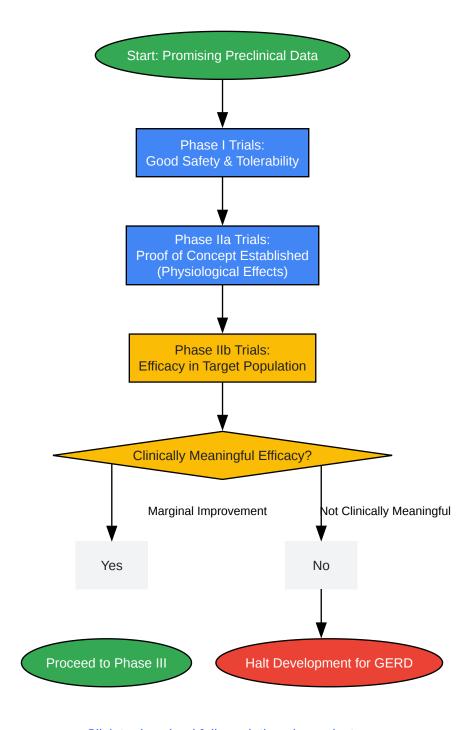




Click to download full resolution via product page

Caption: Workflow of the Phase IIb clinical trial for Lesogaberan.





Click to download full resolution via product page

Caption: Decision pathway leading to the discontinuation of **Lesogaberan** for GERD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesogaberan Wikipedia [en.wikipedia.org]
- 4. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [Navigating the Discontinuation of Lesogaberan for GERD: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674770#why-lesogaberan-development-was-halted-for-gerd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com